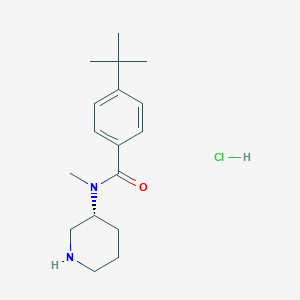

(R)-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride

Beschreibung

“(R)-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride” is a chiral benzamide derivative featuring a tert-butyl substituent at the para position of the benzamide core, a methyl group on the amide nitrogen, and a piperidin-3-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and crystallographic studies. Its stereochemistry (R-configuration) is critical for target binding specificity, as seen in analogs targeting enzymes or receptors with chiral sensitivity .

Structurally, the compound combines lipophilic (tert-butyl) and hydrophilic (piperidine) elements, balancing membrane permeability and aqueous solubility. This design is consistent with optimization strategies for central nervous system (CNS)-targeting agents, where tert-butyl groups reduce metabolic degradation, and piperidine rings facilitate interactions with amine-binding pockets .

Eigenschaften

Molekularformel |

C17H27ClN2O |

|---|---|

Molekulargewicht |

310.9 g/mol |

IUPAC-Name |

4-tert-butyl-N-methyl-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride |

InChI |

InChI=1S/C17H26N2O.ClH/c1-17(2,3)14-9-7-13(8-10-14)16(20)19(4)15-6-5-11-18-12-15;/h7-10,15,18H,5-6,11-12H2,1-4H3;1H/t15-;/m1./s1 |

InChI-Schlüssel |

WWLPPONEBUQIMX-XFULWGLBSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)[C@@H]2CCCNC2.Cl |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCNC2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of chiral catalysts. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted benzamide hydrochlorides. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

Substituent Effects :

- The tert-butyl group in the target compound provides steric bulk and metabolic stability compared to the decyl chain in 4e/4f, which prioritizes lipophilicity over steric hindrance .

- Heterocyclic modifications (e.g., furan in 3b) improve target engagement via π-π interactions but reduce solubility compared to aliphatic substituents .

Stereochemical Influence :

- The R-configuration in the target compound may confer superior binding to chiral targets (e.g., transporters or enzymes) compared to its S-enantiomer or racemic mixtures, as seen in 4e vs. 4f .

Physicochemical and Spectral Data

Table 2: Comparative Physicochemical Properties

Analysis :

- The target compound’s tert-butyl group likely shifts aromatic proton signals upfield compared to decyl or heterocyclic analogs due to electron-donating effects .

- The piperidin-3-yl moiety’s protons resonate similarly across analogs (δ ~3.2–3.5), confirming consistent amine protonation in HCl salts .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.